PTH-4-hydroxyproline
Overview
Description
PTH-4-hydroxyproline, also known as phenylthiohydantoin-4-hydroxyproline, is a derivative of the amino acid proline. It is characterized by the presence of a hydroxyl group at the fourth carbon position of the proline ring. This compound is significant in various biochemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTH-4-hydroxyproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using prolyl hydroxylase, which catalyzes the addition of a hydroxyl group to the proline residue . Another method involves chemical synthesis, where proline is subjected to hydroxylation under controlled conditions using specific reagents .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Escherichia coli, are genetically engineered to enhance the production of this compound. The fermentation process is optimized by controlling factors such as dissolved oxygen concentrations and the supply of cofactors like iron and oxygen .
Chemical Reactions Analysis
Types of Reactions
PTH-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form proline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ketoproline, while reduction can produce proline derivatives .
Scientific Research Applications
PTH-4-hydroxyproline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PTH-4-hydroxyproline involves its incorporation into collagen, where it stabilizes the triple-helical structure of collagen fibers. This stabilization is crucial for the structural integrity and function of connective tissues. The compound also plays a role in cell signaling pathways, influencing processes such as cell growth, differentiation, and response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Trans-4-hydroxy-L-proline: Another hydroxylated derivative of proline, commonly found in collagen.
Cis-4-hydroxy-D-proline: An isomer of trans-4-hydroxy-L-proline with different spatial configuration.
Uniqueness
PTH-4-hydroxyproline is unique due to its specific structural configuration and the presence of the phenylthiohydantoin group, which imparts distinct chemical properties and reactivity compared to other hydroxyproline derivatives .
Properties
IUPAC Name |
6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSRXSXSBLAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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